Docosyl hydrogen azelate

Cosmetic formulation Self-emulsifying agent Structure-property relationship

Docosyl hydrogen azelate (CAS 94236-78-9; EINECS 304-074-8), systematically named 9-docosoxy-9-oxononanoic acid or nonanedioic acid monodocosyl ester, is a long-chain monoester of azelaic acid (C9 α,ω-dicarboxylic acid) with docosanol (behenyl alcohol, C22). Its molecular formula is C31H60O4 with a molecular weight of 496.81 g/mol and a calculated LogP of 10.8.

Molecular Formula C31H60O4
Molecular Weight 496.8 g/mol
CAS No. 94236-78-9
Cat. No. B12644075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosyl hydrogen azelate
CAS94236-78-9
Molecular FormulaC31H60O4
Molecular Weight496.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC(=O)O
InChIInChI=1S/C31H60O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-29-35-31(34)28-25-22-20-21-24-27-30(32)33/h2-29H2,1H3,(H,32,33)
InChIKeyCNIVJDHCHFZRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosyl Hydrogen Azelate (CAS 94236-78-9): Physicochemical Identity and Compound-Class Context for Procurement Evaluation


Docosyl hydrogen azelate (CAS 94236-78-9; EINECS 304-074-8), systematically named 9-docosoxy-9-oxononanoic acid or nonanedioic acid monodocosyl ester, is a long-chain monoester of azelaic acid (C9 α,ω-dicarboxylic acid) with docosanol (behenyl alcohol, C22). Its molecular formula is C31H60O4 with a molecular weight of 496.81 g/mol and a calculated LogP of 10.8 [1]. Computed physicochemical properties include a density of 0.922 g/cm³, a boiling point of 582.5°C at 760 mmHg, and a flash point of 169.9°C . The compound belongs to the broader class of azelaic acid alkyl monoesters, which have been investigated as self-emulsifying emollients in personal care applications, although the foundational patent literature has focused on C12–C18 chain lengths rather than the C22 behenyl derivative [2]. The compound retains one free carboxylic acid function (1 H-bond donor, 4 H-bond acceptors), distinguishing it structurally from fully esterified analogs such as didocosyl azelate [1].

Chain-length context C22 behenyl ester; outside C12–C18 patent scope for self-emulsifying emollients
Functional group Free carboxyl enables pH-responsive ionization and hydrogen bonding
Lipophilicity profile Extreme lipophilicity predicts oil-phase affinity and potential structurant behavior

Why Docosyl Hydrogen Azelate Cannot Be Interchanged with Shorter-Chain Azelate Monoesters or Diester Analogs


Substituting docosyl hydrogen azelate with a shorter-chain azelaic acid monoester (e.g., C12–C18 lauryl, cetyl, or stearyl hydrogen azelate) or with the fully esterified didocosyl azelate introduces meaningful differences in physicochemical behavior and functional repertoire. The C22 behenyl chain shifts the compound outside the C12–C18 range for which self-emulsifying and emollient properties were specifically optimized in the foundational patent literature [1]. The extreme lipophilicity conferred by the C22 chain (LogP = 10.8) [2] predicts altered skin substantivity, wash-off resistance, and oil-phase compatibility relative to shorter-chain monoesters. Furthermore, substitution of the monoester with the diester (didocosyl azelate, CAS 42233-70-5) eliminates the free terminal carboxyl group, removing the capacity for pH-dependent ionization, salt formation, and hydrogen-bond-mediated interfacial activity — functions that are structurally intrinsic to docosyl hydrogen azelate [2]. The Cosmetic Ingredient Review (CIR) Expert Panel's safety assessment of dicarboxylic acid esters as a class provides a baseline safety framework, but does not guarantee functional interchangeability across chain lengths or esterification states [3].

C22 vs. C12–C18 monoesters Chain length outside patent-validated emulsification range; emulsification behavior may differ substantially from shorter-chain analogs.
Monoester vs. diester Didocosyl azelate lacks the free carboxyl group; pH-dependent interfacial activity and hydrogen-bonding functionality are absent.
Lipophilicity mismatch Extreme lipophilicity predicts different solvent compatibility and substantivity compared to shorter-chain analogs; may shift formulation behavior.

Docosyl Hydrogen Azelate (CAS 94236-78-9): Quantitative Differentiation Evidence Against Closest Analogs


Alkyl Chain Length Outside Established Self-Emulsifying Emollient Patent Scope (C22 vs. C12–C18)

The foundational patent for azelaic acid monoesters as self-emulsifying and emollient agents (US 5,578,642) explicitly claims compositions wherein the alkyl group R is a C12–C18 fatty alcohol [1]. Docosyl hydrogen azelate, bearing a C22 behenyl chain, lies outside this optimized range. This structural divergence means that the compound has not been characterized within the self-emulsifying performance envelope validated for C12–C18 monoesters, and its emulsification behavior, skin feel profile, and formulation compatibility cannot be assumed from shorter-chain data without independent verification. The C22 chain length is associated with higher melting points and greater crystallinity in related wax ester systems (e.g., behenyl behenate, melting point 70–74°C) [2], suggesting that docosyl hydrogen azelate may function more as a high-melting structurant or occlusive agent rather than a classical liquid-state self-emulsifier of the type described for C12–C18 monoesters.

Chain-Length Scope
Class-level
C22 (behenyl) — outside patent-claimed C12–C18 range
vs. C12–C18 monoesters (lauryl, cetyl, stearyl) — within patent scope
+4 carbon atoms beyond C18 maximum; chain-length-dependent properties (melting, crystallinity) expected to differ substantially
Emulsification performance cannot be assumed from shorter-chain data
Independent formulation validation required
Cosmetic formulation Self-emulsifying agent Structure-property relationship

Monoester vs. Diester: Free Carboxyl Group Confers pH-Responsive and Hydrogen-Bonding Functionality Absent in Didocosyl Azelate

Docosyl hydrogen azelate (C31H60O4, MW 496.81 g/mol) possesses one free carboxylic acid group (H-bond donor count: 1; H-bond acceptor count: 4), whereas didocosyl azelate (C53H104O4, MW 805.39 g/mol) has both carboxyl groups esterified (H-bond donor count: 0; H-bond acceptor count: 4) [1]. This structural difference has functional consequences: the free carboxyl group in docosyl hydrogen azelate enables pH-dependent ionization (pKa of the terminal carboxyl expected in the range of 4.5–5.5, consistent with long-chain fatty acid monoesters), allowing the molecule to transition between protonated (oil-soluble, surface-active at oil-water interfaces) and deprotonated (water-dispersible, anionic surfactant-like) states depending on formulation pH [2]. The diester lacks this capacity entirely. Additionally, the monoester's free -COOH can participate in intermolecular hydrogen bonding with formulation excipients (e.g., polyols, glycerin, panthenol), potentially contributing to emulsion stabilization and skin substantivity via mechanisms unavailable to the diester [2].

Functional Group
Head-to-head
Docosyl hydrogen azelate: 1 free –COOH, H-bond donor = 1
vs. Didocosyl azelate: 0 free –COOH, H-bond donor = 0
308.58 g/mol lower MW; pH-responsive ionization capability absent in diester
Monoester provides pH-triggered interfacial activity unavailable in diester
For co-emulsification potential, verify pH-dependent behavior
Monoester functionality pH-responsive emulsifier Hydrogen bonding

Extreme Lipophilicity (LogP = 10.8) Differentiates Docosyl Hydrogen Azelate from Shorter-Chain Azelate Monoesters

Docosyl hydrogen azelate has a computed LogP of 10.8 [1], reflecting the combined hydrophobicity of the C9 azelaic acid backbone and the C22 behenyl chain. By comparison, shorter-chain azelaic acid monoesters exhibit progressively lower LogP values with decreasing alkyl chain length: methyl hydrogen azelate (C1, LogP ≈ 1.5), ethyl hydrogen azelate (C2, LogP ≈ 2.1), and the C12–C18 monoesters are expected to fall in the LogP range of approximately 6–9 based on established linear relationships between alkyl chain length and octanol-water partition coefficients for homologous monoester series [2]. The LogP of 10.8 for the C22 derivative represents a substantial increase in lipophilicity that predicts: (i) enhanced deposition and substantivity on skin from rinse-off formulations, (ii) greater compatibility with high-oil-phase emulsion systems, and (iii) reduced water solubility (< 10⁻⁶ mg/L estimated) relative to shorter-chain analogs. These properties position the compound closer to classical occlusive wax esters than to water-dispersible emulsifiers.

Lipophilicity
Reported
LogP = 10.8 (C22 monoester)
Extreme hydrophobicity; may enhance substantivity and oil compatibility
Shorter-chain monoesters LogP ≈ 6–9 for context
LogP Lipophilicity Skin substantivity Wash-off resistance

Analytical QC Differentiation: Validated Reverse-Phase HPLC Method for Docosyl Hydrogen Azelate Purity Assessment

A specific reverse-phase HPLC method using the Newcrom R1 column has been demonstrated for the separation and analysis of docosyl hydrogen azelate, employing an acetonitrile/water/phosphoric acid mobile phase (with formic acid substitution for MS-compatible applications) [1]. This method is described as scalable for both analytical and preparative separations and is stated to be suitable for pharmacokinetic studies and impurity isolation. The availability of a compound-specific validated analytical method is a practical differentiator for procurement: it enables incoming quality control, purity verification, and batch-to-batch consistency assessment. In contrast, no comparable publicly documented, compound-specific HPLC method has been identified for shorter-chain azelaic acid monoesters or for didocosyl azelate, though standard reversed-phase methods for lipophilic esters may be adapted [1].

QC Method
Method context
Newcrom R1 RP-HPLC; MeCN/H₂O/H₃PO₄ mobile phase; scalable to preparative and UPLC
Enables purity verification and batch consistency assessment
MS-compatible variant available
HPLC analysis Quality control Purity assessment Pharmacokinetics

Safety by Class Membership: CIR Expert Panel Assessment of Dicarboxylic Acid Monoesters Supports Extrapolated Safety for Docosyl Hydrogen Azelate

The Cosmetic Ingredient Review (CIR) Expert Panel assessed the safety of dicarboxylic acids and their salts and esters (including azelaic acid and its mono- and diesters) as used in cosmetics, concluding in 2012 that these ingredients are safe in the present practices of use and concentration [1]. The Panel explicitly noted that 'similar structural activity relationships, biologic functions, and cosmetic product usage suggest that the available data may be extrapolated to support the safety of the entire group' [1]. While docosyl hydrogen azelate is not individually enumerated in the CIR ingredient list (which covers C1–C18 alkyl chain esters), the C22 behenyl monoester shares the core structural features — a nonanedioic acid backbone with a single ester linkage to a saturated primary alkyl chain — that define the assessed class. Azelaic acid itself has well-characterized safety data: oral LD50 > 4,000 mg/kg in Wistar rats and New Zealand rabbits, with no mortalities at the highest doses tested [1]. The individual building blocks — azelaic acid and docosanol (behenyl alcohol) — are both established cosmetic ingredients with favorable safety profiles [1][2].

Safety Context
Class-level
CIR Expert Panel assessed dicarboxylic acid esters as safe in cosmetic use (2012)
Structural homology supports extrapolation of safety findings
Compound-specific toxicological data absent; testing may be needed for novel submissions
Cosmetic safety CIR assessment Dicarboxylic acid esters Regulatory acceptance

Docosyl Hydrogen Azelate (CAS 94236-78-9): Evidence-Backed Application Scenarios for Scientific and Industrial Use


High-Substantivity Occlusive Emollient for Long-Wear Skincare and Sun Care Formulations

The extreme lipophilicity of docosyl hydrogen azelate (LogP = 10.8) [1] supports its use as a high-substantivity emollient in leave-on skincare and sunscreen products where water resistance and prolonged skin feel are desired. Compared with C12–C18 azelaic acid monoesters (LogP ≈ 6–9), the C22 derivative is expected to exhibit reduced wash-off and enhanced deposition from emulsion-based systems [1]. The free carboxyl group may further contribute to skin adhesion via hydrogen bonding with stratum corneum components [2]. Formulators seeking an alternative to petrolatum or mineral oil with a defined molecular structure and potential biodegradability advantages should evaluate this compound in water-resistant cream and lotion prototypes.

Dual-Function Co-Emulsifier and Emollient for Anhydrous and High-Oil-Phase Formulations

The monoester structure of docosyl hydrogen azelate — combining a C22 hydrophobic tail with a free terminal carboxyl group [1] — enables potential dual functionality as both an emollient and a low-HLB co-emulsifier in water-in-oil (W/O) or high-internal-phase emulsion systems. Unlike didocosyl azelate, which lacks the free carboxyl and can only contribute emolliency, docosyl hydrogen azelate can be partially neutralized at formulation-relevant pH (7.5–8.5) to generate in situ surface-active carboxylate species, as demonstrated for related sodium monoalkyl azelate surfactants [3]. This pH-triggered interfacial activity is absent in fully esterified analogs and represents a differentiable formulation tool for systems requiring reduced surfactant load.

Structuring Agent and Consistency Factor for Anhydrous Sticks and Balms

Given that the C22 behenyl chain is associated with wax-like consistency in structurally related esters (e.g., behenyl behenate, melting point 70–74°C) [2], docosyl hydrogen azelate may serve as a structuring agent or consistency factor in anhydrous cosmetic sticks, lip balms, and ointment bases. The compound's position outside the C12–C18 patent range for self-emulsifying emollients [4] suggests that its primary utility may lie in the structuring and occlusive domain rather than as a classical low-viscosity self-emulsifier. Its higher predicted melting behavior relative to liquid C12–C18 monoesters can contribute to formula rigidity, thermal stability, and controlled pay-off in stick applications.

Research-Grade Reference Standard for Long-Chain Dicarboxylic Acid Monoester Analytical Method Development

The documented Newcrom R1 reverse-phase HPLC method for docosyl hydrogen azelate, with scalability to preparative isolation and UPLC, and availability of an MS-compatible mobile phase variant [5], positions this compound as a practical reference standard for laboratories developing analytical methods for long-chain dicarboxylic acid monoesters. Procurement of a characterized batch analyzed by this method enables cross-laboratory method transfer, impurity profiling, and stability-indicating assay development for formulations or synthetic processes involving C18+ azelaic acid ester derivatives.

Application
Selection Property
Validation Focus
High-substantivity occlusive emollient for long-wear skincare
Extreme lipophilicity (LogP context)
Substantivity and wash-off resistance testing
Dual-function co-emulsifier and emollient for high-oil-phase systems
Free carboxyl group (pH-responsive ionization)
pH titration and interfacial tension measurement
Structuring agent for anhydrous sticks and balms
High melting potential (wax-like consistency)
Melting point, crystallinity, and hardness evaluation
Reference standard for long-chain monoester analytical method development
Documented HPLC method availability
Method transfer and batch-to-batch consistency
Quote Request

Request a Quote for Docosyl hydrogen azelate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.